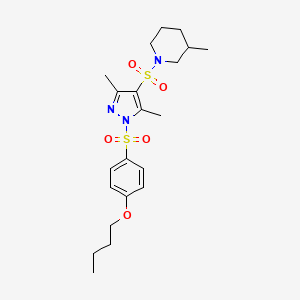
4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine (4-BTP) is a heterocyclic compound that has been extensively studied for its potential applications in various areas of scientific research. 4-BTP is a sulfur-containing pyrimidine derivative with a five-membered ring structure that is made up of two nitrogen atoms and three carbon atoms. It is also known as BTP or 4-BTP. This compound has been studied for its ability to act as a protective agent against oxidative stress and its potential use in drug design. It has also been studied for its potential applications in the fields of biochemistry, pharmacology, and organic synthesis.
Scientific Research Applications
Antihypertensive and Anti-ulcer Activities
Research has indicated that dihydropyrimidine derivatives, including compounds structurally related to 4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine, exhibit a wide range of biological activities. These compounds have been synthesized and tested for their antihypertensive and anti-ulcer properties, showing promising results. The studies highlight the potential of these compounds in developing treatments with improved activity and reduced toxicity (Rana, Kaur, & Kumar, 2004); (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).
Optoelectronic and Charge Transport Properties
Several studies have focused on the optoelectronic and charge transport properties of pyrimidine derivatives, highlighting their potential as efficient materials for electronic applications. The modification of the pyrimidine core structure, including the elongation of π-conjugation and integration of electron-rich and electron-deficient units, has been explored to optimize these properties. These investigations provide insights into designing new materials with improved electronic, photophysical, and charge transfer characteristics for applications in optoelectronic devices (Irfan, 2014); (Irfan, Muhammad, Chaudhry, Al‐Sehemi, & Jin, 2017).
Antitumor Agents
The synthesis of novel dihydropyrimidine derivatives has been reported, showing potent inhibitory activity against dihydrofolate reductase (DHFR) and thymidylate synthase (TS), key enzymes involved in the folate pathway. These compounds exhibit antitumor activity, making them potential candidates for cancer therapy. The research underscores the versatility of the pyrimidine scaffold in developing dual inhibitors with significant therapeutic potential (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Antibacterial and Antifungal Activities
Research into thieno[2,3-d]pyrimidine derivatives has demonstrated their potential as antibacterial and antifungal agents. These studies have led to the development of compounds with significant preventive effects against various plant and human pathogens, suggesting their utility in addressing infectious diseases (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).
properties
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-pyrrol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3S/c1-2-6-14-12(5-1)11-15(20-14)13-7-8-17-16(18-13)19-9-3-4-10-19/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORDJYRKBMKEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NC(=NC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2659584.png)

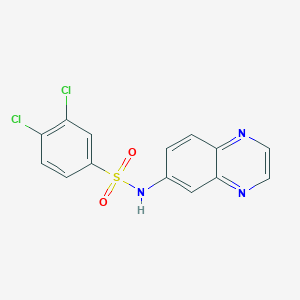
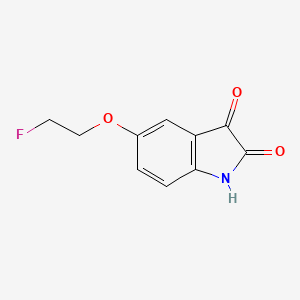
![(1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2659590.png)
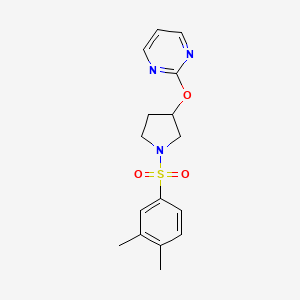
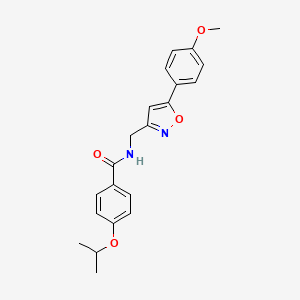
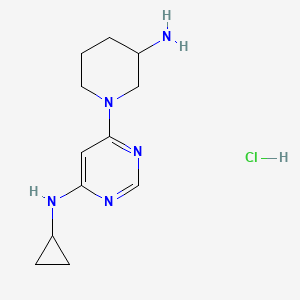
![7-(4-fluorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2659597.png)
![N-cyclopentyl-1'H-spiro[piperidine-3,2'-pyrido[2,3-b]pyrazin]-3'-amine](/img/structure/B2659600.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2659605.png)
